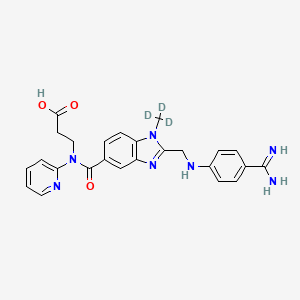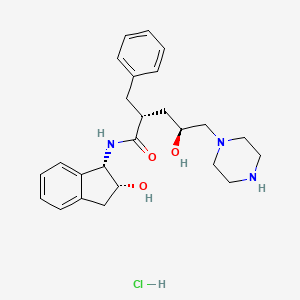
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7 is a deuterated derivative of a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7 typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the core structure: This involves the reaction of a methoxy-substituted benzene with a methyl group and an isopropylamine derivative.
Introduction of the β-phenyl group: This step involves the addition of a phenyl group to the benzene ring through a Friedel-Crafts alkylation reaction.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the best reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenylbenzenepropanamine
- 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenylbenzenepropanamine fumarate
Uniqueness
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. This property allows researchers to track the compound in biological systems more effectively, providing valuable insights into its behavior and interactions.
Propiedades
Número CAS |
1794759-98-0 |
|---|---|
Fórmula molecular |
C20H25NO2 |
Peso molecular |
318.468 |
Nombre IUPAC |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22)/i1D3,2D3,14D |
Clave InChI |
RVLZASYGBPIYCA-HSNISVEUSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


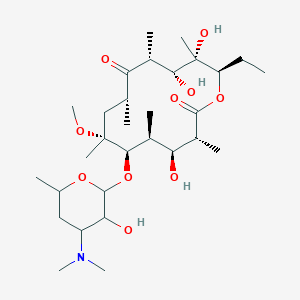
![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)
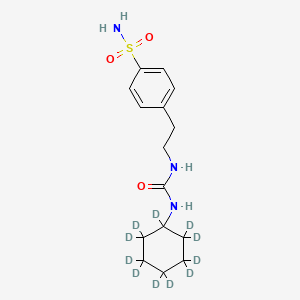
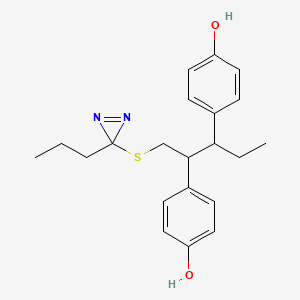
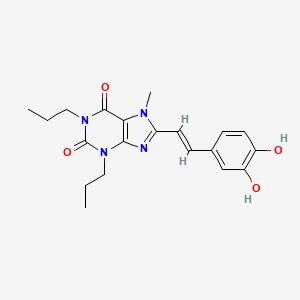
![N-[(2S)-but-3-yn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
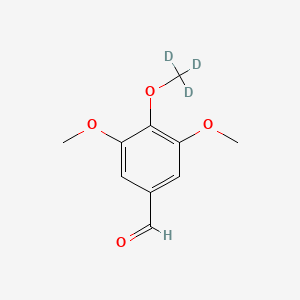
![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)
